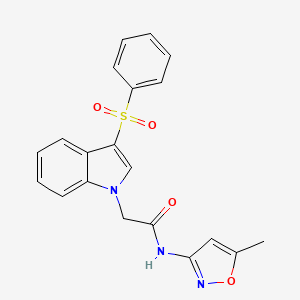

N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[3-(benzenesulfonyl)indol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S/c1-14-11-19(22-27-14)21-20(24)13-23-12-18(16-9-5-6-10-17(16)23)28(25,26)15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFIDNQHFNWDJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the indole moiety and the phenylsulfonyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

2-(1H-Indol-1-yl)-N-(3-(Trifluoromethoxy)benzyl)acetamide (Compound 16, )

- Structure : Replaces the phenylsulfonyl group with a trifluoromethoxy-benzyl carbamimidoyl moiety.

- Reported yield (54.1%) is moderate, suggesting comparable synthetic accessibility to the target compound. Biological Implications: The trifluoromethoxy group may confer resistance to oxidative metabolism, extending half-life .

N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-indol-3-yl)acetamide (Compound 41, )

- Structure : Features a bis(trifluoromethyl)phenylsulfonyl group and a 4-chlorobenzoyl-indole core.

- Key Differences :

- Bulkier sulfonamide substituents reduce synthetic yield (37%) compared to simpler sulfonyl groups.

- The chloro and methoxy groups on the indole may enhance target affinity but increase molecular weight (MW = 594.93 g/mol).

- Biological Implications : Increased steric bulk could hinder binding to shallow enzymatic pockets .

Analogues with Isoxazole or Heterocyclic Modifications

2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-Methylisoxazol-3-yl)acetamide ()

- Structure : Replaces the indole-sulfonyl group with a 4-hydroxypyrimidin-2-ylsulfanyl moiety.

- Key Differences: The sulfanyl (thioether) group is less electron-withdrawing than sulfonyl, altering electronic distribution.

- Biological Implications : Thioether linkages may confer susceptibility to metabolic oxidation, reducing stability .

(E)-N-(3-Fluoroisoxazol-5-yl)-2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide ()

- Structure: Substitutes 5-methylisoxazole with 3-fluoroisoxazole and adds a hydroxyimino group to the indole.

- Key Differences: Fluorine increases electronegativity, enhancing metabolic stability and membrane penetration. Reported pKa values (6.55–6.81) suggest moderate acidity, influencing solubility .

Functional Analogues with Antioxidant or Anti-inflammatory Activity

N-(Substituted Phenyl)-2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamides ()

- Structure: Hydroxyimino-methylindole derivatives with halogenated phenyl groups.

- Key Differences: Halogens (e.g., Cl in Compound 3a) significantly enhance antioxidant activity (DPPH assay IC₅₀: ~10 μM) compared to non-halogenated analogues. Crystal structure data (bond lengths: 1.376 Å for C(9)-N(1)) align with computational models, validating structure-activity relationships (SAR) .

- Biological Implications : The target compound’s phenylsulfonyl group lacks halogen-mediated radical scavenging but may offer superior stability in oxidative environments.

Comparative Data Table

Biological Activity

N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure incorporating an isoxazole moiety and an indole ring, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 344.37 g/mol. Its structural components contribute to its unique interactions within biological systems.

Antimicrobial Activity

Research indicates that N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. It has demonstrated selective cytotoxicity against several cancer cell lines, including human lung adenocarcinoma cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's ability to inhibit bacterial growth at concentrations as low as 10 µg/mL, suggesting a potent antimicrobial effect .

- Cytotoxicity : In a recent investigation, derivatives of the compound were tested for cytotoxic effects on cancer cell lines. Results indicated that certain modifications enhanced activity, with IC50 values ranging from 5 to 15 µM against various tumor types .

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide | High | Moderate | Effective against multiple strains |

| 3-acetamido-5-methylisoxazole | Moderate | Low | Less effective in both categories |

| N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide | Low | High | Focused on anticancer properties |

Q & A

Basic: What are the standard synthetic routes for preparing indole-acetamide derivatives, and how can they be optimized for structural analogs?

Methodological Answer:

Indole-acetamide derivatives are typically synthesized via condensation reactions between indole-3-carbaldehyde oxime and substituted 2-chloroacetamides under reflux conditions (DMF, K₂CO₃, 80°C for 8–12 hours) . Key intermediates like 1H-indole-3-carbaldehyde oxime are prepared by refluxing indole-3-carbaldehyde with hydroxylamine in ethanol . Optimization strategies include:

- Adjusting reaction time/temperature to improve yield.

- Using potassium iodide as a catalyst to enhance reactivity .

- Purification via recrystallization (ethanol or DCM/hexane) to ensure >95% purity .

Basic: Which spectroscopic techniques are critical for characterizing indole-acetamide derivatives, and what key data should researchers prioritize?

Methodological Answer:

- FT-IR : Identify functional groups (e.g., carbonyl at 1704–1760 cm⁻¹, NH stretches at 3300–3369 cm⁻¹) .

- ¹H/¹³C-NMR : Assign protons (e.g., aromatic H at δ 6.98–7.90 ppm, methylene H at δ 4.39–4.92 ppm) and confirm regiochemistry .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .

Advanced: How do substituent positions (ortho/meta/para) on the phenyl ring influence antioxidant activity in indole-acetamide derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Ortho-substituted halogens (Cl, Br) enhance antioxidant activity (e.g., compound 3a in DPPH assays: IC₅₀ = 12 µM) due to steric and electronic effects .

- Meta/para substituents show reduced activity (e.g., 3b : IC₅₀ = 28 µM) due to unfavorable π-stacking interactions .

- Fluorinated analogs exhibit moderate activity, suggesting electronegativity alone is insufficient for radical scavenging .

Experimental Design : Compare FRAP/DPPH results across substituents using ANOVA (p < 0.05) .

Advanced: How can computational modeling validate experimental structural data for indole-acetamide derivatives?

Methodological Answer:

- Geometry Optimization : Use DFT (B3LYP/6-311G**) to predict bond lengths/angles. Compare with XRD data (e.g., C(9)-N(1) bond: 1.376 Å experimental vs. 1.382 Å calculated) .

- Docking Studies : Predict binding modes with antioxidant targets (e.g., Keap1-Nrf2 pathway) using AutoDock Vina .

- Validation Metrics : RMSD < 0.5 Å between computational and experimental structures confirms reliability .

Advanced: How should researchers address contradictions in bioactivity data between similar derivatives?

Methodological Answer:

- Source Analysis : Check assay conditions (e.g., DPPH concentration, incubation time) .

- Structural Confounders : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) .

- Statistical Validation : Use Bland-Altman plots to assess inter-method variability (FRAP vs. DPPH) .

- Reproducibility : Replicate studies in triplicate with blinded analysis to minimize bias .

Basic: What in vitro assays are recommended for evaluating antioxidant activity, and how are they standardized?

Methodological Answer:

- FRAP Assay :

- DPPH Assay :

Advanced: How does X-ray crystallography contribute to understanding the bioactive conformation of indole-acetamide derivatives?

Methodological Answer:

- Single-Crystal XRD : Resolve 3D structures (e.g., compound 3a ’s dihedral angle: 124.87° between indole and acetamide) .

- Conformational Analysis : Compare crystal packing with solution-state NMR data to identify rigid vs. flexible regions .

- Bioactivity Correlation : Overlay active/inactive analogs in PyMOL to identify pharmacophoric features (e.g., planar indole ring for π-π interactions) .

Advanced: What strategies can optimize the indole-acetamide core for enhanced pharmacokinetic properties?

Methodological Answer:

- Substituent Engineering : Introduce polar groups (e.g., hydroxymethyl) to improve solubility .

- Prodrug Design : Mask amide groups with ester prodrugs for enhanced bioavailability .

- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., sulfonyl groups prone to CYP450 oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.